5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine
Description
Properties
Molecular Formula |
C10H8F3N3S |
|---|---|
Molecular Weight |
259.25 g/mol |
IUPAC Name |
5-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H8F3N3S/c11-10(12,13)8-2-1-6(4-15-8)3-7-5-16-9(14)17-7/h1-2,4-5H,3H2,(H2,14,16) |
InChI Key |
AVISIPAKTGKGGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC2=CN=C(S2)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine typically involves the condensation of a thiazole derivative with a trifluoromethyl-substituted pyridine. One common method is the reaction of 2-mercapto-5-amino thiazole with 6-(trifluoromethyl)pyridine-3-carbaldehyde under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and consistency of the synthesis process .
Chemical Reactions Analysis
Key Structural Features and Reactivity
The compound consists of:
-
Thiazol-2-amine core : A five-membered aromatic ring with sulfur, nitrogen, and an amino group at position 2.
-
Substituent : A 6-trifluoromethylpyridin-3-yl group attached via a methylene bridge.
The trifluoromethyl group enhances lipophilicity and electronic effects, while the pyridine ring introduces aromatic stabilization and solubility modulation.
2.1. Thiazole Ring Formation
Thiazole rings are typically synthesized via cyclization reactions. For example:
-
General Procedure : Aminothiazole derivatives can be formed through condensation of α-amino carbonyl compounds with amidine precursors .
-
Mechanism : Formation of the thiazole ring likely involves nucleophilic attack by sulfur or nitrogen atoms, followed by cyclodehydration .
2.3. Amination and Functionalization
The thiazol-2-amine group may be formed via:
-
Reductive Amination : Reduction of a nitro group (if present) to an amine using hydrogenation or catalytic hydrogen transfer .
-
Direct Substitution : Reaction of a halogenated thiazole with ammonia or amines .
3.1. Pyridine Ring Substitution
For the pyridin-3-yl group:
-
Halogenation : A pyridine ring is brominated at position 6.
-
Trifluoromethylation : The bromide undergoes nucleophilic substitution with a trifluoromethyl reagent (e.g., CF₃H).
-
Coupling : The trifluoromethylpyridine reacts with a thiazole derivative via palladium-mediated coupling to form the methylene bridge .
3.2. Thiazole Ring Formation
Example pathway (analogous to ):
-
Condensation : An α-amino ketone reacts with a thioamide to form a thiazole precursor.
-
Cyclization : Acidic or basic conditions drive cyclodehydration to form the aromatic thiazole ring.
Physical and Chemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈F₃N₃S | |
| Molar Mass | 259.25 g/mol | |
| Predicted Boiling Point | 368.6 ± 37.0 °C | |
| Predicted Density | 1.435 ± 0.06 g/cm³ | |
| Predicted pKa | 4.74 ± 0.10 |
Reactivity Considerations
-
Thiazol-2-amine : The amino group is reactive and may undergo acylation, alkylation, or condensation reactions.
-
Trifluoromethyl Group : Electron-withdrawing effects enhance stability and may direct electrophilic substitution.
-
Pyridine Ring : The aromatic nitrogen can participate in hydrogen bonding or coordination chemistry.
Future Research Directions
-
Optimization of Coupling : Improving yields for pyridin-3-yl-thiazole coupling reactions.
-
Biological Activity : Investigating antifilarial or antitubercular activity, as seen in similar thiazole-pyridine hybrids .
-
Physical Property Modulation : Adjusting trifluoromethyl positioning or substituents to enhance solubility.
Scientific Research Applications
Structural Characteristics
The compound has the molecular formula , indicating the presence of a thiazole ring integrated with a trifluoromethyl-substituted pyridine moiety. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a subject of interest in medicinal chemistry. The thiazole ring is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities .
Antimicrobial Activity
5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine has shown promising antimicrobial properties. Studies indicate that thiazole derivatives exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds similar to this structure have demonstrated minimum inhibitory concentrations (MIC) as low as 0.21 μM against pathogens like Pseudomonas aeruginosa and Escherichia coli .
Anticancer Potential
The compound's anticancer properties are also noteworthy. Thiazole-based compounds have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies have shown that derivatives of thiazole can inhibit cell proliferation in cancer models, with some compounds exhibiting IC50 values lower than standard chemotherapeutics like 5-fluorouracil . The structural modifications provided by the trifluoromethyl group may enhance these effects due to increased lipophilicity and better cellular uptake.
Anticonvulsant Activity
Research has highlighted the anticonvulsant potential of thiazole-containing compounds. For example, certain analogs have been tested for their efficacy in animal models, showing significant protective effects against induced seizures . The presence of both thiazole and pyridine moieties is believed to contribute to these pharmacological effects.
Comparative Analysis with Related Compounds
The following table summarizes some structural features and biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Iodo-3-(trifluoromethyl)pyridin-2-amine | Iodine substitution on pyridine | Antimicrobial |
| 4-(trifluoromethoxy)phenyl-pyridin derivatives | Trifluoromethoxy group on phenyl-pyridine | Anticancer |
| Thiazole-based anticonvulsants | Thiazole ring with various substituents | Anticonvulsant |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | Thiazolo-pyrimidine core | Anticancer |
This table illustrates how the presence of specific functional groups can influence biological activity, highlighting the potential of this compound as a lead compound for further development.
Case Studies
- Antimicrobial Study : A recent investigation evaluated several thiazole derivatives for their antimicrobial efficacy against clinical isolates. The study found that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent .
- Anticancer Research : In a comparative study involving various thiazole derivatives against breast cancer cell lines, this compound demonstrated an IC50 value significantly lower than that of established chemotherapeutic agents, indicating its promising role in cancer treatment strategies .
Mechanism of Action
The mechanism of action of 5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity . Additionally, the compound may interact with enzymes and receptors involved in microbial and fungal growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
4-Methyl-5-(5-(trifluoromethyl)pyridin-3-yl)thiazol-2-amine
5-((5-(Trifluoromethyl)pyridin-2-yl)oxy)thiazol-2-amine
5-Phenyl-N-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-2-thiazolamine
- Molecular Formula : C22H24N4OS .
- Structural Difference : A bulkier pyrrolidinyl-ethoxy-phenyl substituent replaces the trifluoromethyl-pyridine group.
- Impact : Enhanced steric hindrance may reduce membrane permeability but improve selectivity for kinases like PI3K/AKT .
Physicochemical Properties
Notes:
Biological Activity
5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine is a novel organic compound characterized by its unique structural features, including a thiazole ring and a trifluoromethyl-substituted pyridine moiety. This compound, with the molecular formula C10H9F3N2S, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research.
Structural Properties
The presence of the trifluoromethyl group significantly enhances the lipophilicity and biological activity of the compound. The thiazole ring is known for its diverse pharmacological properties, making compounds containing this moiety attractive candidates for drug development.
Anticancer Activity
Research indicates that compounds with thiazole rings exhibit various anticancer properties. The specific biological activity of this compound has been explored through various assays:
- Cell Proliferation Inhibition : The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, studies have demonstrated that similar thiazole-based compounds can effectively inhibit breast, colon, and lung cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects is still under investigation. It is hypothesized that the trifluoromethyl group may stabilize intermediates during metabolic processes, enhancing the compound's efficacy against tumor cells.
Antimicrobial Activity
Compounds featuring thiazole structures are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant antibacterial activity against a range of pathogenic bacteria. Further investigations are needed to elucidate its spectrum of activity and potential applications in treating bacterial infections .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has been documented extensively. Compounds similar to this compound have shown effectiveness in suppressing cyclooxygenase (COX) activity, which is crucial in the inflammatory response:
| Compound | IC50 (μmol/L) | Target |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | COX-2 |
| Compound X | 0.04 ± 0.09 | COX-2 |
The above data indicates that compounds with similar structural features can effectively inhibit COX enzymes, thereby reducing inflammation .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the thiazole and pyridine components can significantly influence biological activity. For example, variations in substituents on the pyridine ring can enhance or diminish anticancer potency:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Iodo-3-(trifluoromethyl)pyridin-2-amine | Iodine substitution on pyridine | Antimicrobial |
| Thiazole-based anticonvulsants | Various substituents on thiazole | Anticonvulsant |
These findings underscore the importance of specific structural elements in determining the biological efficacy of thiazole derivatives .
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole derivatives:
- Lysyl Oxidase Inhibition : A study focused on aminomethylene-thiazoles demonstrated their effectiveness as inhibitors of lysyl oxidase (LOX), an enzyme implicated in tumor progression. The incorporation of a thiazole core led to improved potency against LOXL2, suggesting a promising avenue for cancer therapeutics .
- High-throughput Screening : High-throughput screening methods have identified several analogs of thiazole compounds with significant antiproliferative activity against various cancer types, indicating a robust platform for further drug discovery efforts .
Q & A
Basic: What synthetic strategies are recommended for preparing 5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine with high purity?
The synthesis typically involves cyclization and functionalization steps. Key methodologies include:
- Cyclocondensation : Reacting hydrazide derivatives with potassium thiocyanate in concentrated sulfuric acid to form the thiazole core, followed by alkylation with 6-(trifluoromethyl)pyridin-3-ylmethyl halides (e.g., chloro or bromo derivatives) .
- Catalytic Optimization : Using triethylamine in DMF as a base to facilitate nucleophilic substitution reactions, particularly for introducing the pyridinylmethyl group .
- Purification : Recrystallization from DMSO/water mixtures (2:1 v/v) or column chromatography with silica gel (eluent: ethyl acetate/hexane) to achieve >95% purity .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirm molecular weight (e.g., m/z 417 [M+H]+) and detect impurities .
- HPLC : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%) and retention time (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) .
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methylene bridge at δ ~4.5 ppm, trifluoromethyl singlet at δ ~7.2 ppm) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its kinase inhibition potential?
- Substituent Variation : Synthesize analogs with modified pyridine (e.g., 5-chloro or 4-methoxy) or thiazole (e.g., 4-tert-butyl) groups to assess binding affinity .
- Enzymatic Assays : Test inhibition of CSF1R or other kinases using recombinant proteins (IC₅₀ determination) and compare with known inhibitors like pexidartinib (PLX3397), which shares structural motifs .
- Molecular Docking : Perform in silico studies with crystal structures of kinase domains (e.g., PDB: 5TBR) to identify key interactions (e.g., hydrogen bonding with Asp816 of CSF1R) .
Advanced: What experimental approaches can resolve contradictions in reported antibacterial vs. antitumor activities?
- Dose-Response Profiling : Conduct parallel assays using standardized cell lines (e.g., HCT-116 for cancer, S. aureus for bacteria) to clarify concentration-dependent effects .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Mechanistic Studies : Use transcriptomics or proteomics to identify differentially expressed pathways (e.g., apoptosis markers for antitumor activity vs. cell wall synthesis genes for antibacterial effects) .
Advanced: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers to improve aqueous solubility (>20 mg/mL in DMSO) .
- Metabolic Blocking : Introduce deuterium at metabolically labile sites (e.g., methylene bridge) to prolong half-life .
- Toxicity Screening : Perform acute toxicity assays in rodent models (e.g., MTD determination) and monitor liver/kidney function biomarkers .
Basic: What are common synthetic impurities encountered during preparation, and how are they mitigated?
- Byproduct Formation : Incomplete cyclization may yield hydrazide intermediates, detectable via TLC (Rf ~0.3 in ethyl acetate). Refluxing with excess POCl₃ eliminates these .
- Halogen Contamination : Residual 6-(trifluoromethyl)pyridin-3-ylmethyl chloride can be removed by aqueous NaHCO₃ washes .
- Oxidative Degradation : Store final product in amber vials at -20°C under argon to prevent thiazole ring oxidation .
Advanced: What strategies are effective for scaling up synthesis without compromising yield?
- Continuous Flow Chemistry : Utilize microreactors for cyclocondensation steps to enhance heat transfer and reduce reaction time (from 24 hours to <2 hours) .
- Catalyst Recycling : Immobilize triethylamine on mesoporous silica for reuse in alkylation steps, reducing waste .
- Process Analytical Technology (PAT) : Implement in-line FTIR monitoring to track reaction progress and automate purification .
Basic: How is the compound’s stability assessed under various storage conditions?
- Forced Degradation Studies : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 14 days. Analyze degradation products via LCMS (e.g., hydrolyzed amine at m/z 399) .
- Long-Term Stability : Store aliquots at -20°C, 4°C, and 25°C for 6 months. Purity loss >5% indicates need for reformulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
